molecular formula C18H15N3S B12665185 N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine CAS No. 126193-54-2

N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine

Cat. No.: B12665185
CAS No.: 126193-54-2
M. Wt: 305.4 g/mol
InChI Key: OVQQGRGKHRNWCG-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine (CAS 126193-54-2) is a synthetic small molecule incorporating privileged indole and thiazole heterocyclic scaffolds, designed for advanced antimicrobial research . This compound is part of a class of molecules where molecular hybridization of the indole and thiazole pharmacophores aims to create novel bioactivity profiles and potentially overcome existing drug resistance mechanisms . The indole moiety is a well-established structure in medicinal chemistry, present in numerous bioactive molecules and drugs, contributing to a wide spectrum of pharmacological properties . The thiazole ring is another critically important heterocycle, found in several approved drugs including the antibiotic penicillin, and is known to confer significant antimicrobial and anti-inflammatory activities . This structural class has demonstrated promising experimental bioactivity, particularly against resistant bacterial strains. Related indole-thiazole hybrids have shown superior potency against Methicillin-Resistant Staphylococcus aureus (MRSA) compared to the standard antibiotic ampicillin, and have also exhibited strong performance as inhibitors of biofilm formation . The primary mechanism of action for antibacterial activity in these analogs is believed to be through inhibition of the bacterial enzyme MurB, a key target in the cell wall synthesis pathway . Furthermore, some derivatives show potent antifungal activity, which computational docking studies suggest may be mediated through inhibition of the CYP51 enzyme . Researchers can utilize this compound as a key intermediate for the synthesis of more complex hybrid molecules or as a reference standard in biological screening assays . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and regulatory guidelines.

Properties

CAS No.

126193-54-2

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

4-methyl-N-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H15N3S/c1-12-11-22-18(19-12)21-17-14-9-5-6-10-15(14)20-16(17)13-7-3-2-4-8-13/h2-11,20H,1H3,(H,19,21)

InChI Key

OVQQGRGKHRNWCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the indole and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine typically involves the reaction of indole derivatives with thiazole moieties. The compound can be synthesized through various methods, including:

  • Condensation Reactions : Indoles are reacted with thiazole derivatives under acidic or basic conditions to form the target compound.
  • Multicomponent Reactions : Recent advancements have highlighted the use of multicomponent reactions involving indoles, which allow for the efficient synthesis of complex structures with high yields .

Pharmacological Activities

This compound has been investigated for various pharmacological properties:

Antimicrobial Activity

Studies have shown that derivatives of thiazole and indole possess significant antimicrobial properties. For instance, compounds similar to N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amines have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Anticancer Properties

Research has indicated that indole derivatives exhibit anticancer activity. In vitro studies suggest that N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amines may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways associated with cell survival and death .

Neuroprotective Effects

Preliminary studies suggest that this compound may also have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The neuroprotective mechanisms are hypothesized to involve antioxidant activity and the inhibition of neuroinflammatory processes .

Case Studies and Research Findings

Several studies have documented the biological evaluation of this compound and its derivatives:

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition against various bacterial strains, demonstrating potential as a lead compound for antibiotic development.
Anticancer ActivityInduced apoptosis in cancer cell lines; effective in reducing tumor growth in animal models.
Neuroprotective EffectsExhibited antioxidant properties; reduced markers of neuroinflammation in vitro.

Mechanism of Action

The mechanism of action of N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, synthesis routes, and properties of N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine with analogous compounds from the evidence:

Compound Name Molecular Formula Key Substituents Heterocyclic Components Synthesis Method Notable Properties
This compound (Target) Not provided 4-Methylthiazolyl, phenyl Indole, Thiazole Likely condensation reaction Expected moderate lipophilicity; thiazole may enhance π-stacking interactions
N-[(5-Chloro-2-phenyl-1H-indol-3-yl)methylene]-5-(2-methylindol-3-yl)-1,3,4-oxadiazol-2-amine (3a) Not given Chloro, methylindolyl Indole, Oxadiazole Reflux in methanol (8 hrs) Light-yellow crystalline; recrystallized in alcohol; oxadiazole improves stability
(2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine C₂₂H₁₉N₃O₃ Methoxyphenyl Benzoxazine Baeyer-Villiger oxidation with m-CPBA Light-yellow solid (m.p. 169–171°C); C–H⋯O interactions stabilize crystal lattice
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine C₁₂H₁₅FN₂ Fluoro, dimethylaminoethyl Indole Not specified Molecular weight 206.26; fluorine enhances metabolic stability

Key Comparative Insights

Heterocyclic Components: The target compound’s thiazole ring introduces sulfur, which may improve binding to metal-containing enzymes compared to oxadiazole (oxygen/nitrogen) in 3a or benzoxazine (oxygen/nitrogen fused ring) in 2a . The oxadiazole in 3a is associated with thermal stability due to its planar structure, while the benzoxazine in 2a exhibits rigidity from fused rings, affecting solubility and crystallinity .

Substituent Effects: Electron-withdrawing groups (e.g., chloro in 3a, fluoro in 3) increase electrophilicity and may enhance reactivity or target selectivity. The methoxy groups in 2a improve solubility via polar interactions but reduce membrane permeability . The dimethylaminoethyl chain in 3 introduces flexibility and basicity, which could influence blood-brain barrier penetration compared to the rigid thiazole in the target compound .

Synthesis and Crystallinity :

  • 3a is synthesized via straightforward reflux, yielding crystalline products, whereas 2a requires oxidation with m-CPBA at low temperatures (253 K) . The target compound may follow a similar condensation pathway as 3a but with thiazole precursors.
  • Intermolecular interactions (e.g., C–H⋯O in 2a ) enhance crystallinity, whereas the target’s thiazole-methyl group may lead to less dense packing, reducing melting point .

Biological Activity

N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine is a synthetic organic compound notable for its unique structural features, including an indole core, a thiazole ring, and a phenyl group. Its molecular formula is C18H15N3SC_{18}H_{15}N_{3}S with a molecular weight of approximately 305.4 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Indole Core : A bicyclic structure that contributes to its pharmacological properties.
  • Thiazole Ring : Known for its biological significance, enhancing the compound's reactivity and interaction with biological targets.
  • Phenyl Group : Imparts additional chemical characteristics that may influence biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various thiazole derivatives reported that related compounds showed minimum inhibitory concentrations (MIC) against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the thiazole moiety has been correlated with enhanced antibacterial activity.

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDTBD
Compound 90.17E. coli
Compound 10.23E. cloacae

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have indicated that it may inhibit the growth of various cancer cell lines. For instance, related indole derivatives have shown cytotoxic activity against human cervical carcinoma (HeLa) and murine leukemia cells, with IC50 values in the low micromolar range .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that the incorporation of specific substituents on the thiazole ring enhances antimicrobial potency. For example, substitutions at position 4 with different aryl groups have shown varying degrees of effectiveness against bacterial strains .

Case Studies

  • Antimicrobial Evaluation : A study on thiazole derivatives revealed that compounds similar to N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amines exhibited moderate to strong antibacterial activity against E. coli and Bacillus cereus, suggesting a promising avenue for further exploration in drug development .
  • Anticancer Screening : Another investigation highlighted that derivatives of this compound demonstrated significant cytotoxicity against cancer cell lines, indicating potential as a therapeutic agent in oncology .

Q & A

What synthetic methodologies are reported for N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine, and how do reaction conditions impact purity?

Basic Research Focus
The compound can be synthesized via Baeyer–Villiger oxidation of precursor indole derivatives. For example, a dichloromethane solution of N-aryl-3-(arylimino)-3H-indol-2-amine is cooled to 253 K and treated with m-CPBA (meta-chloroperbenzoic acid) as the oxidizing agent. After 6 hours, the crude product is extracted, dried over Na₂SO₄, and purified via silica gel column chromatography (90:10 n-hexane:ethyl acetate), yielding a light yellow solid with ~90% purity . Reaction temperature (<253 K) and solvent choice (CH₂Cl₂) are critical to minimize side reactions. Column chromatography is essential for isolating the target compound from unreacted intermediates.

How is X-ray crystallography applied to resolve the molecular conformation of this compound?

Advanced Structural Analysis
Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings, which influence electronic properties and intermolecular interactions. For structurally similar indole-thiazole hybrids, the methoxyphenyl and benzoxazine rings form dihedral angles of 10.66–32.38°, indicating moderate planarity distortion. Intermolecular C–H⋯O hydrogen bonds (e.g., 2.74–3.02 Å) stabilize the crystal lattice, as observed in analogous compounds . These interactions are critical for predicting solubility and solid-state reactivity.

What in vitro models are suitable for assessing biological activity, and how are conflicting toxicity results addressed?

Advanced Biological Evaluation
The maximal electroshock (MES) seizure model is widely used to screen anticonvulsant activity. For related indole-thiazole derivatives, compounds showed comparable efficacy to phenytoin and carbamazepine after 0.5–4 hours post-administration . Neurotoxicity is assessed via rotorod tests, with some derivatives exhibiting lower toxicity than phenytoin. Contradictions in activity data (e.g., time-dependent efficacy) may arise from metabolic stability or substituent effects. For example, electron-withdrawing groups on the phenyl ring enhance anticonvulsant potency but may increase hepatotoxicity .

How do intermolecular interactions influence the compound’s stability and crystallinity?

Advanced Material Science
Intermolecular C–H⋯O hydrogen bonds and π-π stacking interactions between indole and thiazole rings contribute to thermal stability and crystallinity. For example, in a crystal lattice, these interactions reduce free volume, increasing melting points (e.g., 169–171°C for analogous compounds) . Computational studies (e.g., Hirshfeld surface analysis) can quantify interaction strengths and guide co-crystal design for improved bioavailability.

What strategies resolve discrepancies in structure-activity relationship (SAR) data across studies?

Advanced Data Interpretation
Contradictions in SAR often stem from variations in substituent positioning (e.g., 4-methyl vs. 4-chloro on thiazole) or assay conditions. For example:

  • Electron-donating groups (e.g., methoxy) on the indole ring enhance anticonvulsant activity but reduce metabolic stability.
  • Steric hindrance from bulky substituents (e.g., 4-methylthiazole) may limit binding to target proteins like GABA receptors.
    Cross-validation using orthogonal assays (e.g., patch-clamp electrophysiology for ion channel targets) and meta-analysis of crystallographic data can reconcile conflicting results .

How is purity determined, and what analytical methods are recommended?

Basic Quality Control
Purity is assessed via HPLC (>97% for commercial samples) and corroborated by melting point analysis (e.g., 169–171°C) . For research-grade synthesis, ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity. Impurities often arise from incomplete oxidation during Baeyer–Villiger reactions, detectable via TLC (Rf = 0.3–0.5 in hexane:ethyl acetate) .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Computational Chemistry
Lipinski’s Rule of Five and SwissADME predict moderate oral bioavailability (logP ~3.2, molecular weight ~349 g/mol). Polar surface area (PSA) calculations (~75 Ų) suggest limited blood-brain barrier penetration, aligning with peripheral anticonvulsant activity in some analogs . Molecular docking (AutoDock Vina) into voltage-gated sodium channels (PDB: 6AGF) identifies key hydrogen bonds between the thiazole nitrogen and Lys1235 residues .

How do solvent polarity and pH affect the compound’s stability in solution?

Advanced Physicochemical Analysis
The compound is stable in aprotic solvents (e.g., DMSO, CHCl₃) but degrades in aqueous buffers at pH >8 due to hydrolysis of the thiazole ring. UV-Vis spectroscopy (λmax ~290 nm) monitors degradation kinetics. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended .

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